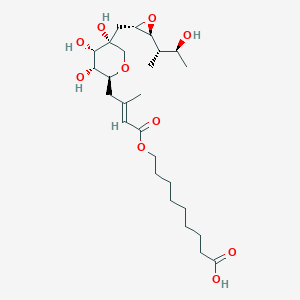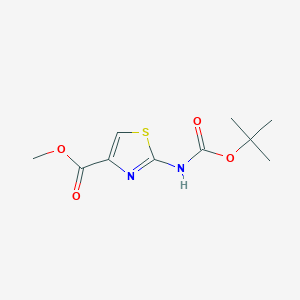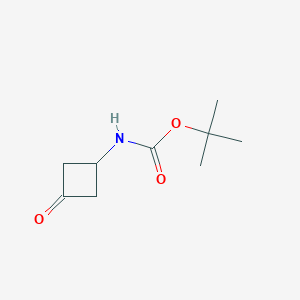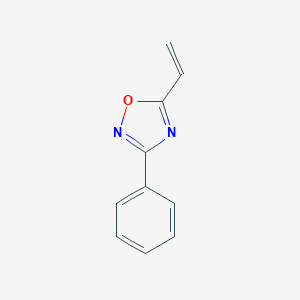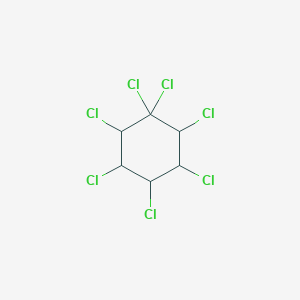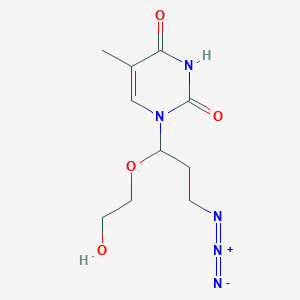
1-(1-(2-Hydroxyethoxy)-3-azidopropyl)thymine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(2-Hydroxyethoxy)-3-azidopropyl)thymine, commonly known as HEPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of antiviral therapy. HEPT belongs to the class of nucleoside analogs and is known for its ability to inhibit the replication of human immunodeficiency virus (HIV) by acting as a reverse transcriptase inhibitor.
Mecanismo De Acción
HEPT acts as a reverse transcriptase inhibitor by binding to the active site of the enzyme and preventing the conversion of viral RNA into DNA. This inhibits the replication of the virus and reduces the viral load in the host.
Efectos Bioquímicos Y Fisiológicos
HEPT has been shown to have low toxicity and good bioavailability. The compound is rapidly absorbed and distributed in the body, with a half-life of approximately 2.5 hours. HEPT has been shown to have minimal side effects and is well-tolerated by patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HEPT has several advantages for lab experiments, including its high purity, low toxicity, and good bioavailability. However, the compound is relatively expensive and requires specialized equipment for synthesis. HEPT also has limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
HEPT has several potential future directions for scientific research, including:
1. Development of new analogs with improved antiviral activity and reduced toxicity.
2. Investigation of the mechanism of action of HEPT and its analogs to identify new targets for antiviral therapy.
3. Evaluation of HEPT and its analogs for the treatment of other viral infections.
4. Investigation of the potential use of HEPT and its analogs in combination with other antiviral agents to enhance their efficacy.
Conclusion:
HEPT is a promising compound with potential applications in the field of antiviral therapy. The compound has been extensively studied for its ability to inhibit the replication of 1-(1-(2-Hydroxyethoxy)-3-azidopropyl)thymine and is being investigated for its potential use in the treatment of other viral infections. HEPT has several advantages for lab experiments, including its high purity, low toxicity, and good bioavailability. However, the compound is relatively expensive and requires specialized equipment for synthesis. Future research on HEPT and its analogs has the potential to lead to the development of new and more effective antiviral therapies.
Métodos De Síntesis
HEPT is synthesized by the reaction of 3-azidopropanol with thymine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted into HEPT through a series of steps. The synthesis method has been optimized to yield high purity HEPT with excellent yields.
Aplicaciones Científicas De Investigación
HEPT has been extensively studied for its potential use as an antiviral agent against 1-(1-(2-Hydroxyethoxy)-3-azidopropyl)thymine. The compound has been shown to inhibit the replication of 1-(1-(2-Hydroxyethoxy)-3-azidopropyl)thymine by acting as a reverse transcriptase inhibitor. HEPT is also being investigated for its potential use in the treatment of other viral infections such as hepatitis B and C.
Propiedades
Número CAS |
117068-45-8 |
|---|---|
Nombre del producto |
1-(1-(2-Hydroxyethoxy)-3-azidopropyl)thymine |
Fórmula molecular |
C10H15N5O4 |
Peso molecular |
269.26 g/mol |
Nombre IUPAC |
1-[3-azido-1-(2-hydroxyethoxy)propyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N5O4/c1-7-6-15(10(18)13-9(7)17)8(19-5-4-16)2-3-12-14-11/h6,8,16H,2-5H2,1H3,(H,13,17,18) |
Clave InChI |
JQKQBIKLDBWPBY-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C(CCN=[N+]=[N-])OCCO |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C(CCN=[N+]=[N-])OCCO |
Sinónimos |
1-(1-(2-hydroxyethoxy)-3-azidopropyl)thymine HEAPT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



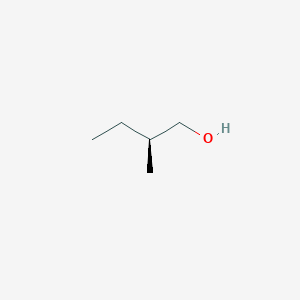
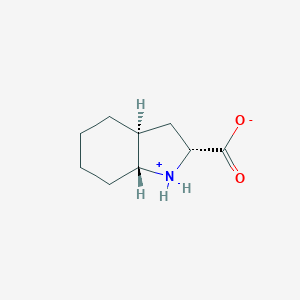
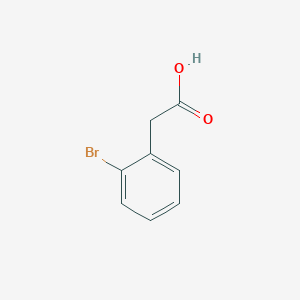
![4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride](/img/structure/B57246.png)
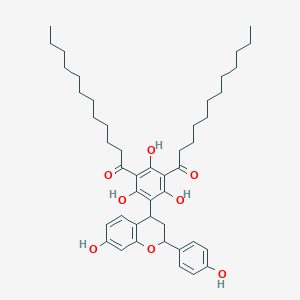
![2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B57250.png)
![2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole](/img/structure/B57252.png)
